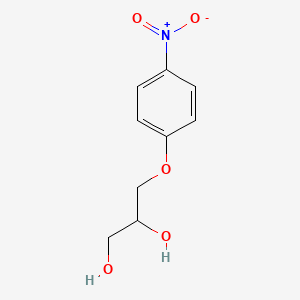
3-(4-Nitrophenoxy)propane-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol and related compounds involves nucleophilic substitution reactions. For instance, 1,3-bis(p-nitrophenoxy)propane was synthesized from p-nitrophenol and 1,3-dibromopropane, demonstrating the practical application of this method in producing nitrophenoxy propane diols. The process yields compounds with significant purity and structural integrity, which are crucial for further applications and studies (Rafique et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques like single-crystal X-ray diffraction analysis. For example, the structure of 1,3-bis(p-nitrophenoxy)propane reveals a packing in the monoclinic P2/n space group, showcasing the detailed geometric parameters essential for understanding the molecular interactions within the crystal lattice. Such analysis provides insights into the molecular conformation, intermolecular forces, and stability of the compound under various conditions (Rafique et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-Nitrophenoxy)propane-1,2-diol is influenced by its functional groups and molecular structure. Asymmetric dihydroxylation of mono nitrophenyl allyl ethers, for instance, leads to non-racemic 3-(nitrophenoxy)-propane-1,2-diols. This process highlights the compound's ability to undergo selective chemical reactions, producing enantiomerically enriched products, which are of great interest in synthetic chemistry and pharmaceutical applications (Bredikhina et al., 2014).
Wissenschaftliche Forschungsanwendungen
2. Study of Micellar Structure and Properties
- Application : The additive influence of Propane-1,2-Diol on SDS Micellar Structure and Properties has been studied .
- Methods : The size distributions and stability of the aggregates formed by SDS in the binary mixture of water–propane-1,2-diol were investigated using dynamic light scattering (DLS) and zeta potential measurements .
- Results : With the rising concentration of cosolvent, the equilibrium between cosolvent in bulk solution and in the formed micelles is on the side of micelles, leading to the formation of micelles at a lower concentration with a small change in micellar size .
3. Environmental Monitoring
- Application : “3-(4-Nitrophenoxy)propane-1,2-diol” can be used as a reagent for the determination of hydroxyethyl radicals in environmental monitoring.
4. Microbial Production of 1,2-Propanediol
- Application : 1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc . The microbial production of 1,2-propanediol has been studied extensively .
- Methods : The microbial production pathways of 1,2-propanediol have been investigated, with a focus on different micro-organisms used for 1,2-propanediol biosynthesis .
- Results : The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .
5. Materials Science
- Application : “3-(4-Nitrophenoxy)propane-1,2-diol” can be used in the development of new materials.
6. Cancer Research
- Application : “3-(4-Nitrophenoxy)propane-1,2-diol” can be used as a substrate for nitroreductase enzymes in prodrug-based therapies.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-nitrophenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERGZLQRVWFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405393 | |
| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)propane-1,2-diol | |
CAS RN |
34211-48-8 | |
| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

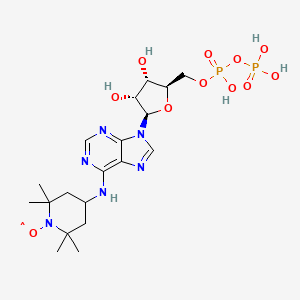
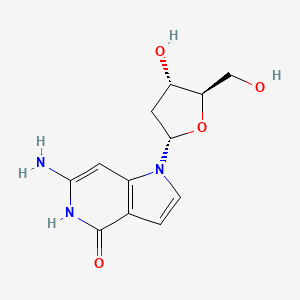
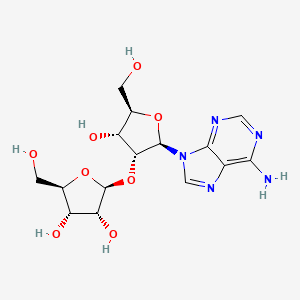
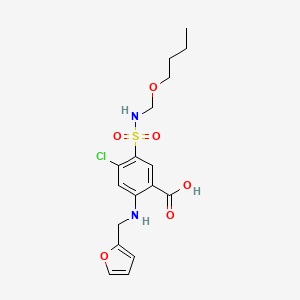
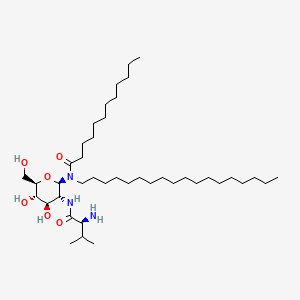
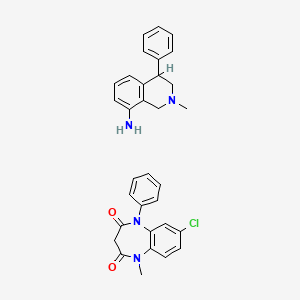
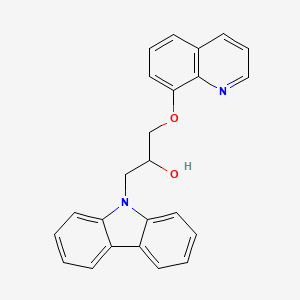
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)
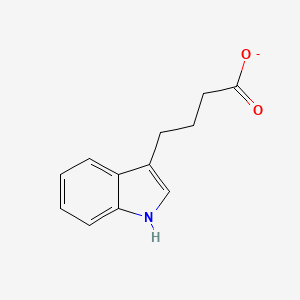
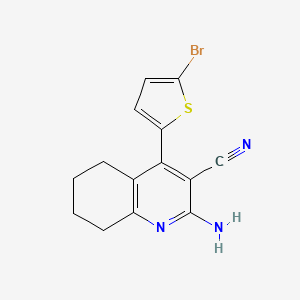
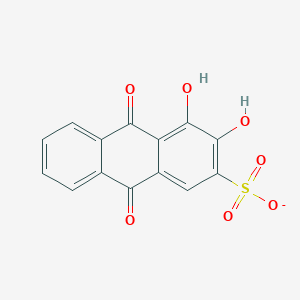
![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)